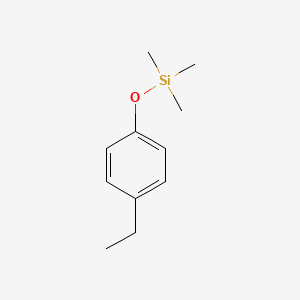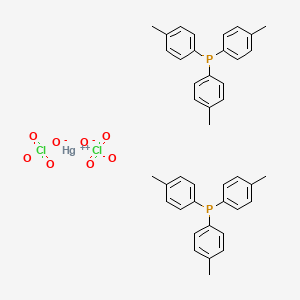
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a chemical compound with the molecular formula C42H44ClHgO4P2 It is a coordination complex where mercury is bonded to tris(4-methylphenyl)phosphane ligands and is associated with diperchlorate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(4-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury(II) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the tris(4-methylphenyl)phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various phosphines or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of mercury, while reduction may produce elemental mercury or lower oxidation state complexes.
Applications De Recherche Scientifique
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets through coordination bonds. The mercury center can interact with various substrates, facilitating chemical transformations. The tris(4-methylphenyl)phosphane ligands provide stability to the complex and influence its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury(2+);tris(4-chlorophenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-bromophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is unique due to the presence of the 4-methylphenyl groups, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds with different substituents on the phenyl rings.
Propriétés
Numéro CAS |
21393-73-7 |
|---|---|
Formule moléculaire |
C42H42Cl2HgO8P2 |
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clé InChI |
XWOFEDGRNBKFII-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14698211.png)
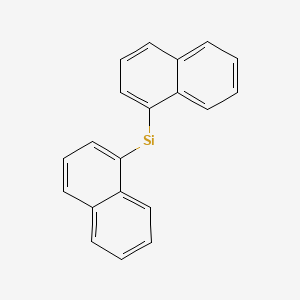

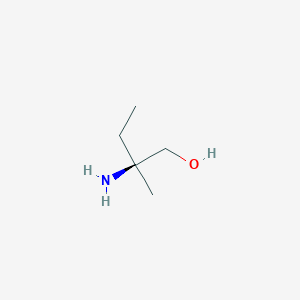

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

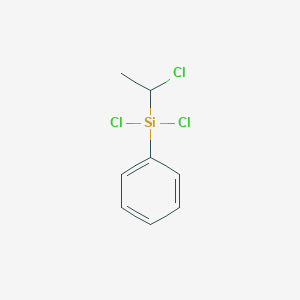
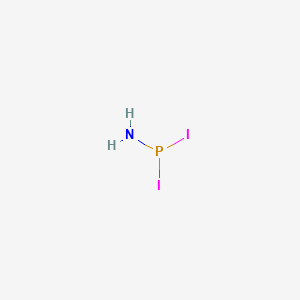
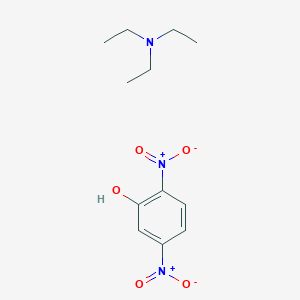
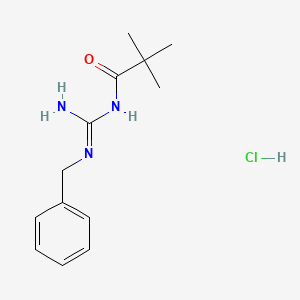
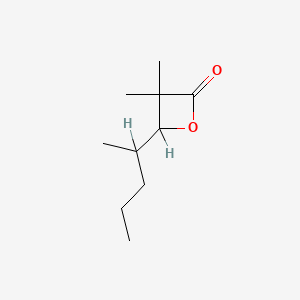
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
